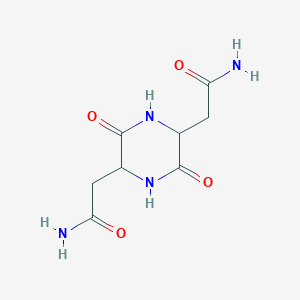

2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide

Description

2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide (CAS: 98490-54-1) is a bicyclic piperazine derivative with the empirical formula C₈H₁₂N₄O₄ (molecular weight 228.21 g/mol) . It is recognized as a United States Pharmacopeia (USP) Reference Standard under the synonym "Asparagine Related Compound A," indicating its role in pharmaceutical quality control . Structurally, it features a central piperazine ring substituted with two acetamide groups at positions 2 and 5, forming a symmetrical dioxopiperazine scaffold. This compound is notable in polymer chemistry as a precursor in proteinoid synthesis, where aspartic acid undergoes cyclization to form 2,2'-(3,6-dioxopiperazine-2,5-diyl)diacetic acid, which subsequently polymerizes with other amino acids .

Properties

Molecular Formula |

C8H12N4O4 |

|---|---|

Molecular Weight |

228.21 g/mol |

IUPAC Name |

2-[5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide |

InChI |

InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15) |

InChI Key |

VRHCRFVPPMTPGK-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Piperazine-2,5-dione with Diethylamine

The most widely reported method involves a two-step condensation-acetylation sequence:

- Condensation : Piperazine-2,5-dione reacts with diethylamine in anhydrous dichloromethane (DCM) at 0–5°C, forming a diethylamine adduct.

- Acetylation : The intermediate is treated with acetic anhydride in the presence of pyridine, yielding 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide.

Optimization :

Chloroacetyl Chloride-Mediated Cyclization

This method employs chloroacetyl chloride to form the piperazine ring:

- Acylation : Glycine ethyl ester reacts with chloroacetyl chloride in tetrahydrofuran (THF), generating a bis-chloroacetamide intermediate.

- Cyclization : Intramolecular nucleophilic substitution under basic conditions (K₂CO₃, DMF) closes the piperazine ring.

Key Data :

Multi-Component Reaction (MCR) Approach

Adapted from anticonvulsant drug syntheses, this one-pot method combines ethyl arylacetates, formaldehyde, and ammonia:

- Aldol Condensation : Ethyl 2-arylacetate reacts with formaldehyde in methanol, forming a β-keto ester.

- Ammonolysis : Ammonia introduces amine groups, followed by cyclization to the piperazine dione core.

Advantages :

- Scalability : Suitable for gram-scale production.

- Flexibility : Aryl groups can be modified for derivative synthesis.

Side Reactions and Impurity Control

DKP formation, a major side reaction, occurs via intramolecular cyclization during Fmoc-deprotection or prolonged storage. Strategies to mitigate this include:

| Factor | Optimal Condition | DesProPro Impurity Reduction |

|---|---|---|

| Deprotection Reagent | 20% Piperidine in DMF | 0.3–0.5% |

| Temperature | ≤25°C | 50% lower vs. 40°C |

| Solvent | DMF with 0.1 M HCl | Inhibits base-catalyzed DKP |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | DKP Risk |

|---|---|---|---|---|

| Condensation | 78–82 | 98 | High | Moderate |

| Chloroacetyl Cyclization | 65–70 | 95 | Medium | Low |

| MCR | 70–75 | 97 | High | High |

The condensation route is preferred for industrial applications due to its balance of yield and scalability, whereas the MCR method offers versatility for analog synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different diketopiperazine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide and related compounds:

Pharmacological and Material Science Relevance

- 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Primarily used as a USP Reference Standard for analytical validation, ensuring purity in pharmaceutical formulations . Its role in proteinoid nanocapsules (e.g., doxorubicin delivery systems) highlights its biocompatibility .

- Diethyl Pyrazine Derivatives : Fluorescence properties (e.g., λₑₘ = 443 nm for 2a) make them candidates for optical materials or bioimaging probes .

- Thiadiazole-Sulfanediyl Analogues : Sulfur-rich frameworks enable applications in catalysis or as ligands for transition-metal complexes .

Key Contrasts

- Functional Groups : The USP compound’s amide groups contrast with ester moieties in pyrazine derivatives (e.g., 2a) and sulfur-based linkages in thiadiazole compounds. This diversity dictates solubility and reactivity.

- Applications : While the USP compound is pharmaceutically oriented, pyrazine derivatives serve in materials science, and thiadiazole compounds explore coordination chemistry.

- Synthetic Complexity : Thiadiazole-sulfanediyl systems require multi-step syntheses, whereas dioxopiperazines form readily via cyclization .

Biological Activity

The compound 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide , a diketopiperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

Physical Properties

- Molecular Weight : 258.24 g/mol

- Melting Point : Approximately 270-272 °C

- Solubility : Soluble in polar solvents like water and methanol.

Antimicrobial Activity

Recent studies have indicated that compounds derived from diketopiperazines exhibit significant antimicrobial properties. For instance, the compound has shown promising results against various bacterial strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Excellent | 625 - 1250 µg/mL |

| Staphylococcus epidermidis | Significant | 625 µg/mL |

| Enterococcus faecalis | Moderate | 625 µg/mL |

| Pseudomonas aeruginosa | Variable | Not consistently effective |

The compound's antibacterial efficacy was evaluated through in vitro assays, demonstrating its potential as a therapeutic agent against resistant strains of bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has exhibited antifungal activity against Candida albicans, with effective concentrations reported at MIC values similar to those observed for bacterial strains. This positions it as a candidate for further development in antifungal therapies .

The biological activity of diketopiperazines like 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide is thought to stem from their ability to inhibit protein synthesis and disrupt cell membrane integrity in microbial cells. This dual action enhances their effectiveness against a broad spectrum of pathogens.

Study 1: Antibacterial Efficacy

In a controlled study published in Molecules, researchers synthesized several diketopiperazine derivatives and tested their antibacterial properties. The results indicated that compounds with structural similarities to 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide were particularly effective against Gram-positive bacteria .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of diketopiperazines demonstrated that these compounds could inhibit the growth of Candida albicans significantly. The study highlighted the potential for developing new antifungal agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.